1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide
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Overview
Description
1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide is a chemical compound belonging to the class of benzamides. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a benzene ring with two carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide typically involves the reaction of aniline with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.
Reduction: Formation of benzene-1,3-diamine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N3-hydroxy-N1-phenylbenzene-1,3-dicarboxamide
- N3-hydroxy-N1-phenylbenzene-1,3-dicarboxamide derivatives
Uniqueness
1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-N-hydroxy-1-N-phenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H12N2O3/c17-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(18)16-19/h1-9,19H,(H,15,17)(H,16,18) |
InChI Key |
NXHPVXNYPQJIOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NO |
Origin of Product |
United States |
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